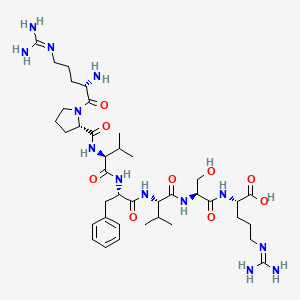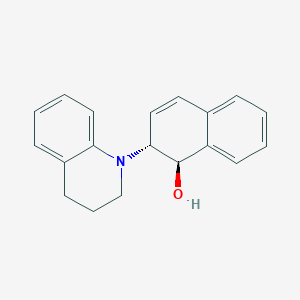
4-(Decyloxy)benzene-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)benzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It features a benzene ring substituted with a decyloxy group and a carbodithioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)benzene-1-carbodithioic acid typically involves the reaction of 4-hydroxybenzoic acid with decyl bromide in the presence of a base to form 4-(decyloxy)benzoic acid. This intermediate is then reacted with carbon disulfide and a suitable base, such as sodium hydroxide, to introduce the carbodithioic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)benzene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiol or sulfide groups.
Substitution: The decyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various alkyl or aryl-substituted benzene derivatives.
Scientific Research Applications
4-(Decyloxy)benzene-1-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)benzene-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and proteins. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)benzene-1-carbodithioic acid
- 4-(Ethoxy)benzene-1-carbodithioic acid
- 4-(Butoxy)benzene-1-carbodithioic acid
Uniqueness
4-(Decyloxy)benzene-1-carbodithioic acid is unique due to the presence of the long decyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important.
Properties
CAS No. |
185823-37-4 |
|---|---|
Molecular Formula |
C17H26OS2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-decoxybenzenecarbodithioic acid |
InChI |
InChI=1S/C17H26OS2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20/h10-13H,2-9,14H2,1H3,(H,19,20) |
InChI Key |
MKZGPIJHJCDHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)


![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)
![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)


![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
